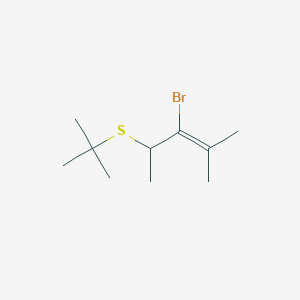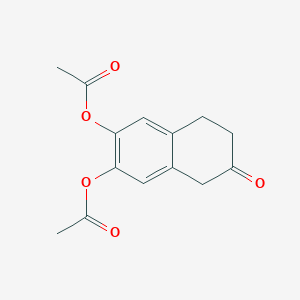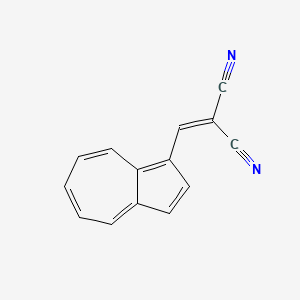methanone CAS No. 90019-28-6](/img/structure/B14365627.png)
[3-Bromo-2-(methylamino)-5-nitrophenyl](2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(methylamino)-5-nitrophenylmethanone is a complex organic compound that features a bromine, a methylamino group, a nitro group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(methylamino)-5-nitrophenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of the bromine, methylamino, nitro, and fluorophenyl groups. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom using brominating agents such as bromine or N-bromosuccinimide.
Amination: Introduction of the methylamino group through reactions with methylamine.
Fluorination: Incorporation of the fluorophenyl group using fluorinating agents like fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(methylamino)-5-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amination: Formation of amino derivatives.
Reduction: Formation of reduced nitro compounds.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Bromo-2-(methylamino)-5-nitrophenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, 3-Bromo-2-(methylamino)-5-nitrophenylmethanone may have potential applications as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(methylamino)-5-nitrophenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine, methylamino, nitro, and fluorophenyl groups allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-Bromo-2-fluorophenyl]methanamine: Similar structure but lacks the nitro and methylamino groups.
[2-Fluoro-4-methylphenyl]methanone: Similar structure but lacks the bromine and nitro groups.
[3-Bromo-2-nitrophenyl]methanone: Similar structure but lacks the fluorophenyl and methylamino groups.
Uniqueness
3-Bromo-2-(methylamino)-5-nitrophenylmethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
90019-28-6 |
|---|---|
Formule moléculaire |
C14H10BrFN2O3 |
Poids moléculaire |
353.14 g/mol |
Nom IUPAC |
[3-bromo-2-(methylamino)-5-nitrophenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10BrFN2O3/c1-17-13-10(6-8(18(20)21)7-11(13)15)14(19)9-4-2-3-5-12(9)16/h2-7,17H,1H3 |
Clé InChI |
YFZKUMAERUXUIG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
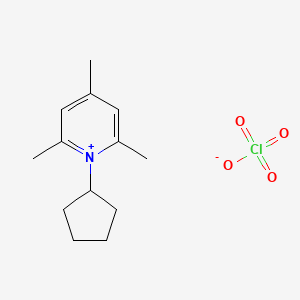

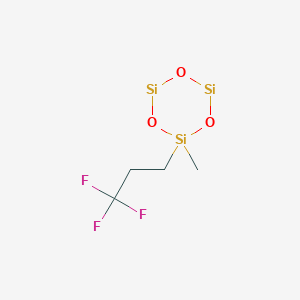
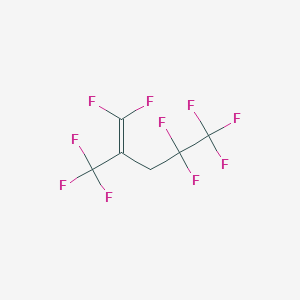
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
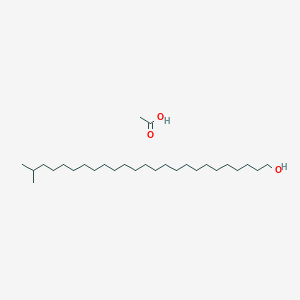
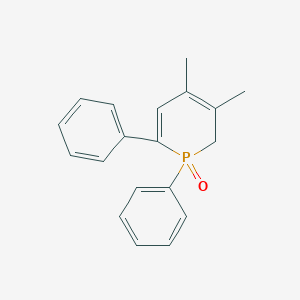
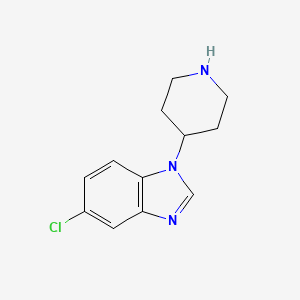
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)

